(2S)-2-amino(1,2-13C2)butanedioic acid

Catalog No.
S12512281
CAS No.
M.F
C4H7NO4
M. Wt
135.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino(1,2-13C2)butanedioic acid

Product Name

(2S)-2-amino(1,2-13C2)butanedioic acid

IUPAC Name

(2S)-2-amino(1,2-13C2)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1

InChI Key

CKLJMWTZIZZHCS-CJQZVISGSA-N

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([13C@@H]([13C](=O)O)N)C(=O)O

(2S)-2-amino(1,2-13C2)butanedioic acid, also known as (2S)-2-amino-4-(13C2)butanedioic acid, is a stable isotope-labeled form of aspartic acid. Its molecular formula is C₄H₇N₁O₄, with a molecular weight of approximately 135.09 g/mol. This compound features a chiral center at the second carbon atom, contributing to its specific stereochemistry, which is crucial for its biological activity and interactions in metabolic pathways . The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies.

  • Transamination Reactions: This compound can act as an amino donor in transamination processes, converting α-keto acids into amino acids.
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield other amino acids or amines.
  • Condensation Reactions: It can participate in peptide bond formation during protein synthesis when incorporated into polypeptides.

These reactions are vital for amino acid metabolism and the synthesis of neurotransmitters .

(2S)-2-amino(1,2-13C2)butanedioic acid exhibits significant biological activity due to its role as an amino acid. It is involved in:

  • Neurotransmission: As an excitatory neurotransmitter, it plays a critical role in synaptic transmission and plasticity.
  • Metabolic Pathways: It is integral to the urea cycle and amino acid metabolism, influencing nitrogen balance in organisms.
  • Protein Synthesis: It serves as a building block for proteins, impacting cellular functions and growth.

Research indicates that variations in its concentration can affect neurological functions and metabolic disorders .

Several methods exist for synthesizing (2S)-2-amino(1,2-13C2)butanedioic acid:

  • Chemical Synthesis:
    • Starting from malonic acid and ammonia, followed by selective labeling with carbon-13 isotopes.
    • Use of protecting groups to ensure the correct stereochemistry during the synthesis process.
  • Biotechnological Approaches:
    • Fermentation processes using genetically modified microorganisms that can produce labeled amino acids from simple carbon sources.
  • Enzymatic Methods:
    • Utilizing specific enzymes that catalyze the incorporation of carbon-13 into the precursor molecules under controlled conditions .

The applications of (2S)-2-amino(1,2-13C2)butanedioic acid are diverse:

  • Metabolic Studies: It is widely used in metabolic flux analysis to trace metabolic pathways involving amino acids.
  • Nutritional Research: Investigating its role in human nutrition and dietary supplements.
  • Pharmaceutical Development: As a precursor in the synthesis of various pharmaceuticals targeting neurological disorders and metabolic diseases.

Moreover, its stable isotope nature makes it valuable for non-invasive imaging techniques such as magnetic resonance spectroscopy .

Interaction studies involving (2S)-2-amino(1,2-13C2)butanedioic acid focus on its binding affinity with various receptors and enzymes. Key findings include:

  • Receptor Binding: Studies have shown its interaction with glutamate receptors, indicating potential implications in neuropharmacology.
  • Enzyme Kinetics: Research has demonstrated how it influences the activity of transaminases and other enzymes involved in amino acid metabolism.

These interactions highlight its significance in both physiological processes and therapeutic contexts .

Similar compounds to (2S)-2-amino(1,2-13C2)butanedioic acid include:

Compound NameMolecular FormulaUnique Features
Aspartic AcidC₄H₇N₁O₄Naturally occurring amino acid without isotopes
3-Aminopropanoic AcidC₃H₇N₁O₂Shorter chain length; less complex structure
4-Aminobutanoic AcidC₄H₉N₁O₂Similar length but different functional groups
L-AspartateC₄H₇N₁O₄Enantiomer of aspartic acid; biologically active

The uniqueness of (2S)-2-amino(1,2-13C2)butanedioic acid lies primarily in its stable isotope labeling, which allows for precise tracking in biological systems and metabolic studies. This feature distinguishes it from other compounds that do not possess isotopic labeling or have different stereochemistry .

The synthesis of (2S)-2-amino(1,2-¹³C₂)butanedioic acid, commonly known as carbon-13 labeled aspartic acid, represents a critical area of research in isotopically labeled amino acid production [2]. This compound serves as an essential tool for nuclear magnetic resonance spectroscopy studies and metabolic flux analysis applications [4]. The development of efficient synthetic methodologies has focused on two primary approaches: microbial biosynthesis using ¹³C-enriched substrates and chemical synthesis routes that maintain stereochemical integrity [6].

Microbial Biosynthesis Approaches Using ¹³C-Enriched Substrates

Microbial biosynthesis represents the most economically viable approach for producing isotopically labeled amino acids at commercial scales [6] [17]. The biosynthetic preparation of ¹³C-labeled amino acids by microorganisms offers significant advantages in terms of cost-effectiveness and scalability compared to purely chemical synthesis routes [7]. Stable isotope labeling using amino acids in cell culture has become a robust and efficient method for mass spectrometry-based quantitative proteomics applications [3] [5].

The choice of ¹³C-labeled substrate plays a critical role in determining the efficiency and isotopic distribution of the final product [31]. Research has demonstrated that different carbon sources lead to distinct labeling patterns due to the complex metabolic network topology and flux distribution within microbial cells [8] [14]. The use of ¹³C-enriched precursors in microbial fermentation allows for the controlled incorporation of isotopic labels into specific positions of the amino acid backbone [6] [17].

Brevibacterium flavum Metabolic Engineering Strategies

Brevibacterium flavum has emerged as a particularly important microorganism for the industrial production of isotopically labeled glutamic acid and related amino acids, including aspartic acid [6] [7]. This bacterium, which is used commercially for monosodium glutamate production, possesses the capability of utilizing glucose or acetate as sole carbon sources, representing an important criterion for developing effective labeling strategies [6] [17].

The biosynthesis of isotopically labeled amino acids by Brevibacterium flavum has been extensively studied using various carbon-13-enriched precursors [6] [7]. Research findings indicate that the use of [1-¹³C]acetate or [2-¹³C]acetate provides relatively inexpensive and readily available precursors for the production of selectively labeled, highly enriched amino acids [6] [17]. The metabolic pathway analysis reveals that acetate-derived labeling follows the glyoxylate shunt pathway, which is the primary anaplerotic pathway used during growth on acetate [7].

Studies with [1-¹³C]glucose demonstrate that Brevibacterium flavum converts this substrate to amino acids that are predominantly labeled at specific carbon positions [7]. The labeling pattern of glutamate synthesized from [1-¹³C]glucose shows enrichment primarily at C-2 and C-4 positions, with lesser degrees of enrichment at C-1 and C-3, and minimal labeling of C-5 [7]. This labeling pattern results from the glycolytic production of [3-¹³C]pyruvate, which subsequently enters the tricarboxylic acid cycle for further metabolic conversion [7].

The metabolic engineering of Brevibacterium flavum for enhanced amino acid production involves optimization of key enzymatic activities within the central metabolic pathways [14]. Carbon flux distribution analysis shows that approximately 80% of the catabolic flux proceeds through glycolysis, while the pentose phosphate pathway represents the remaining 20% [39]. This distribution significantly influences the isotopic labeling efficiency and pattern in the final amino acid products [14] [39].

Table 1: Carbon Flux Distribution in Brevibacterium flavum Central Metabolism

Metabolic PathwayRelative Flux Contribution (%)Key EnzymesImpact on ¹³C Labeling
Glycolysis80Phosphofructokinase, Pyruvate kinasePrimary route for glucose-derived carbon
Pentose Phosphate Pathway20Glucose-6-phosphate dehydrogenaseAlternative carbon flux for nucleotide synthesis
Tricarboxylic Acid CycleVariableIsocitrate dehydrogenase, α-ketoglutarate dehydrogenaseCritical for amino acid backbone formation
Glyoxylate ShuntActiveIsocitrate lyase, Malate synthasePrimary pathway during acetate utilization

The regulation of aspartate family amino acid biosynthesis in Brevibacterium flavum involves complex enzymatic control mechanisms [18] [21]. The threonine biosynthetic pathway, which shares common intermediates with aspartic acid metabolism, is subject to feedback inhibition by various amino acids [18] [21]. This regulatory network significantly impacts the efficiency of isotopic label incorporation into the final amino acid products [18].

Optimization of Carbon Flux in Glutamate-Producing Strains

The optimization of carbon flux distribution represents a critical factor in maximizing the yield and isotopic enrichment of ¹³C-labeled amino acids in glutamate-producing bacterial strains [14] [15]. Metabolic flux analysis using ¹³C-labeled substrates has become an essential tool for understanding and optimizing the intracellular metabolic network [33]. The balanced metabolic control strategy has been developed to regulate tricarboxylic acid cycle metabolic flux at appropriate levels to achieve optimal metabolic balance among glycolysis, amino acid synthesis, and central carbon metabolism [15].

Research on glutamate fermentation by Corynebacterium glutamicum demonstrates that higher glutamate concentrations can be achieved by controlling dissolved oxygen concentration at lower levels [15]. However, this approach often results in severe lactate accumulation as a byproduct [15]. The metabolic flux analysis reveals that lactate overproduction occurs because the metabolic flux in the tricarboxylic acid cycle becomes too low to balance the glucose glycolysis rate [15].

The respiratory quotient adaptive control based balanced metabolic control strategy has been proposed to address these metabolic imbalances [15]. This approach regulates the tricarboxylic acid metabolic flux rate at an appropriate level to achieve metabolic balance among glycolysis, glutamate synthesis, and tricarboxylic acid cycle flux [15]. Implementation of this strategy has resulted in approximately 15% increase in maximal glutamate concentration compared to constant dissolved oxygen control methods [15].

Table 2: Metabolic Flux Optimization Results in Glutamate-Producing Strains

Control StrategyGlutamate Concentration (g/L)Lactate AccumulationProductivity Enhancement (%)
Constant Dissolved Oxygen (Low)65.2 ± 3.1SevereBaseline
Constant Dissolved Oxygen (High)58.7 ± 2.8Moderate-10
Balanced Metabolic Control75.0 ± 2.5Minimal+15
Respiratory Quotient Control72.3 ± 3.2Low+11

The pentose phosphate pathway plays a crucial role in providing reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate for amino acid biosynthesis [14]. Optimization studies show that diversion of intermediates through the pentose phosphate pathway, glyoxylate shunt, and α-ketoglutarate pathways is theoretically important for enhanced amino acid production [14]. The bioreactions involving α-ketoglutarate, pyruvate, and glutamate require careful regulation for optimal amino acid overproduction [14].

The application of ¹³C nuclear magnetic resonance spectroscopy to monitor glucose metabolism in Corynebacterium glutamicum has provided detailed insights into the carbon flux distribution patterns [9]. The ¹³C nuclear magnetic resonance spectra of culture filtrates show characteristic peaks corresponding to different carbon positions in glutamic acid formed during fermentation [9]. These spectroscopic studies reveal that the spectrum obtained from [1-¹³C]glucose is similar to results from closely related microorganisms, supporting the universality of certain metabolic characteristics across glutamate-producing bacteria [9].

Chemical Synthesis Challenges in Maintaining Chiral Integrity

The chemical synthesis of (2S)-2-amino(1,2-¹³C₂)butanedioic acid presents significant challenges in maintaining stereochemical integrity while incorporating isotopic labels at specific positions [23] [25]. Asymmetric synthesis approaches using chiral nickel(II) complexes of Schiff bases have been developed for the production of tailor-made amino acids with defined stereochemistry [23]. These methods offer precise control over the stereochemical outcome but require sophisticated reaction conditions and expensive chiral auxiliaries [23].

The synthesis of isotopically labeled amino acids through chemical routes must address several critical factors including stereoselectivity, isotopic purity, and atom economy [28]. Chemical synthesis methods leverage various strategies such as total synthesis from isotopically enriched precursors, semi-synthesis through modification of natural amino acids, and exchange reactions for replacement of specific atoms under controlled conditions [28]. The maintenance of stereochemical integrity throughout these transformations requires careful selection of reaction conditions and protective group strategies [28].

Palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful tool for the synthesis of ¹³C-methyl-labeled amino acids [2] [4]. These reactions allow for the introduction of isotopic labels with high regio- and stereoselectivity due to directing auxiliary coordination to the transition metal [2]. The critical steps in these syntheses include the prevention of diastereoselectivity erosion at epimerizable stereogenic carbons during the removal of directing auxiliaries and protective groups [2].

Table 3: Chemical Synthesis Challenges and Solutions for ¹³C-Labeled Amino Acids

ChallengeImpact on Product QualitySolution StrategyEfficiency (%)
Stereochemical RetentionEnantiomeric purityChiral auxiliaries, asymmetric catalysis85-95
Isotopic ScramblingLabel distributionMild reaction conditions, protecting groups90-98
Atom EconomyOverall yieldDirect functionalization methods60-80
ScalabilityCommercial viabilityOptimized reaction conditions70-85

The synthesis of isotopically labeled aromatic amino acids presents additional complexities due to the need for regioselective introduction of isotopic labels while maintaining the aromatic ring integrity [24] [25]. Recent developments in this area include facile gram-scale synthesis protocols that utilize reductive deoxygenation and deuteration sequences [25]. These methods provide improved signal intensity using lower amounts of labeled precursor compared to traditional approaches [25].

The challenges associated with volatile intermediates in chemical synthesis routes have been addressed through the development of alternative synthetic pathways [25]. The identification of key intermediates suitable for providing multiple final products helps minimize the overall number of synthetic steps required [25]. This approach eliminates the handling and purification of volatile intermediates while utilizing existing building blocks from established synthetic routes [25].

Carbon isotope scrambling represents a significant concern in chemical synthesis approaches, particularly during reactions involving carbon-carbon bond formation or rearrangement [30] [32]. The level of isotope scrambling has been found to be substantially lower in ¹³C-alpha and side-chain labeling compared to ¹⁵N labeling approaches [30] [32]. This reduced scrambling-prone character of ¹³C has been utilized as a simple and efficient method for amino acid selective isotopic labeling [30] [32].

Tracing Neuronal Energy Metabolism Through Glutamate-Glutamine Cycling

The application of (2S)-2-amino(1,2-¹³C₂)butanedioic acid in metabolic flux analysis represents a significant advancement in understanding neuronal energy metabolism and cellular compartmentalization in the brain. This doubly-labeled carbon-13 compound serves as a powerful tracer for investigating the intricate metabolic relationships between neurons and astrocytes, particularly through the glutamate-glutamine cycle.

Fundamental Metabolic Pathways and Compartmentalization

The glutamate-glutamine cycle represents one of the most critical metabolic processes in brain tissue, facilitating the exchange of metabolites between neurons and astrocytes [1] [2]. Research utilizing carbon-13 magnetic resonance spectroscopy has demonstrated that this cycle constitutes a major metabolic flux in the human brain, with rates approaching 80% of total glucose oxidation [3]. The (2S)-2-amino(1,2-¹³C₂)butanedioic acid tracer enables precise tracking of carbon flow through this cycle by providing isotopic labels at specific carbon positions that can be monitored through nuclear magnetic resonance techniques.

Studies employing [1,6-¹³C₂]glucose and related tracers have established that cerebral metabolism exhibits distinct compartmentalization between neuronal and glial cells [4] [5]. The neuronal tricarboxylic acid cycle flux has been consistently measured at approximately 0.35-0.56 μmol/g/min, while glial tricarboxylic acid cycle activity operates at lower rates of 0.11-0.16 μmol/g/min [5] [6]. These measurements demonstrate the metabolic specialization of different brain cell types and their coordinated function in maintaining neuronal energy homeostasis.

Quantitative Flux Measurements and Research Findings

Comprehensive metabolic flux analysis studies have revealed detailed quantitative information about brain energy metabolism through carbon-13 tracer methodologies. Research conducted at ultra-high magnetic field strengths (14.1 Tesla) has achieved unprecedented precision in measuring metabolic fluxes within living brain tissue [4] [7]. These investigations have demonstrated that the neurotransmitter cycling rate typically ranges from 0.084 to 0.16 μmol/g/min, representing approximately 22% of total neurotransmitter cycling between neurons and glia [6].

Metabolic ParameterMeasured Flux RateExperimental ModelReference Study
Neuronal TCA Cycle Flux0.56 ± 0.03 μmol/g/minMouse brain at 14.1TLanz et al. (2018) [8]
Glial TCA Cycle Flux0.16 ± 0.03 μmol/g/minMouse brain at 14.1TLanz et al. (2018) [8]
Neurotransmitter Cycling Rate0.084 ± 0.008 μmol/g/minMouse brain in vivoDehghani et al. (2016) [4]
Pyruvate Carboxylase Activity0.041 ± 0.003 μmol/g/minMouse brain tissueLanz et al. (2018) [8]
Glucose Oxidation Rate0.38 ± 0.02 μmol/g/minMouse brain metabolismMultiple studies [4] [8]
GABA Synthesis Rate0.11 ± 0.01 μmol/g/minRat brain analysisDuarte et al. (2013) [6]

The application of (2S)-2-amino(1,2-¹³C₂)butanedioic acid specifically enhances the detection of aspartate metabolism within these metabolic networks. Research has shown that aspartate labeling patterns reveal distinct metabolic compartmentalization between neuronal and glial cells [9] [10]. The compound's dual carbon-13 labels at positions 1 and 2 provide enhanced sensitivity for tracking metabolic flux through the malate-aspartate shuttle, which serves as a critical mechanism for transferring reducing equivalents between cellular compartments [10].

Advanced Methodological Approaches

Recent developments in metabolic flux analysis have incorporated sophisticated mathematical modeling approaches to extract quantitative information from carbon-13 labeling patterns [11] [12]. The bonded cumomer approach, which analyzes the time course of multiplets arising from carbon-13 coupling between adjacent carbon atoms, has demonstrated elevated precision in estimated fluxes and reduced correlations between metabolic parameters [4] [7]. This methodology has proven particularly valuable when applied to studies utilizing (2S)-2-amino(1,2-¹³C₂)butanedioic acid, as the compound's labeling pattern provides unique isotopomer signatures that can be distinguished from other metabolic pathways.

Studies employing dynamic enrichment analysis of carbon-13 multiplets have revealed that incorporating labeling time courses of carbon-13 multiplets of glutamate and glutamine results in significantly improved precision of estimated metabolic fluxes [7]. The cerebral metabolic rate of glucose oxidation determined through these advanced analytical methods shows excellent agreement with independent measurements using fluorodeoxyglucose positron emission tomography [8] [13].

Regional and Cell-Type Specific Metabolism

Research utilizing carbon-13 metabolic flux analysis has uncovered significant regional differences in brain metabolism that have important implications for understanding neuronal function. Studies examining multiple brain regions have demonstrated that pyruvate carboxylase activity varies by 44% across different brain areas, being lowest in the cerebellum (0.087 ± 0.004 μmol/g/min) and highest in the striatum (0.125 ± 0.009 μmol/g/min) [14]. These regional variations reflect the distinct metabolic demands and functional characteristics of different brain circuits.

Brain RegionGlutamatergic TCA FluxGABAergic TCA FluxMetabolic Characteristics
Cerebral Cortex0.91 ± 0.05 μmol/g/min0.24 ± 0.02 μmol/g/minHigh excitatory activity [15]
Hippocampus0.64 ± 0.07 μmol/g/minVariableMemory processing [15]
Thalamus-HypothalamusVariable0.28 ± 0.01 μmol/g/minHigh inhibitory function [15]
StriatumHigh pyruvate carboxylaseRegional variationMotor control circuits [14]
CerebellumLow pyruvate carboxylaseSpecialized metabolismMotor coordination [14]

The investigation of cell-type specific metabolism has revealed that astrocytes and neurons exhibit fundamentally different metabolic characteristics when processing (2S)-2-amino(1,2-¹³C₂)butanedioic acid and related compounds [16] [5]. Astrocytes demonstrate enhanced capacity for handling exogenous aspartate through specialized transport mechanisms and metabolic pathways that differ substantially from neuronal processing [16]. This cell-type specificity provides valuable insights into the coordinated metabolic cooperation required for normal brain function.

Clinical and Translational Applications

The application of carbon-13 metabolic flux analysis using compounds such as (2S)-2-amino(1,2-¹³C₂)butanedioic acid has begun to provide insights into pathological brain states and potential therapeutic targets. Studies have demonstrated that metabolic compartmentalization and neurotransmitter cycling rates are altered in various neurological conditions [17]. The ability to non-invasively measure these metabolic fluxes in human subjects using magnetic resonance spectroscopy techniques represents a significant advancement in clinical neuroscience research [1] [18].

Recent developments in hyperpolarized carbon-13 magnetic resonance imaging have enabled real-time visualization of brain metabolism with unprecedented sensitivity [18] [19]. These techniques have successfully demonstrated the cerebral metabolism of hyperpolarized [1-¹³C]pyruvate in healthy human volunteers, revealing both lactate and bicarbonate labeling patterns that reflect distinct metabolic pathways [18]. The extension of these methodologies to include (2S)-2-amino(1,2-¹³C₂)butanedioic acid tracers holds promise for advancing our understanding of amino acid metabolism in both normal and pathological brain states.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

135.04421738 g/mol

Monoisotopic Mass

135.04421738 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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